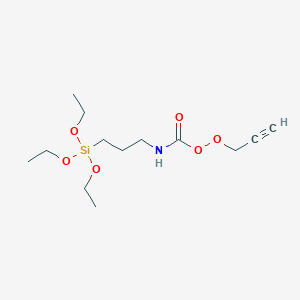
O-(Propargyl)-N-(Triethoxysilylpropyl) Carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is a specialized compound that combines the properties of urethanes and silanes. This compound is notable for its unique structure, which includes a propargyloxy group and a triethoxysilylpropyl group. These functional groups impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane typically involves a multi-step process. One common method starts with the reaction of propargyl alcohol with an isocyanate to form a propargyloxyurethane intermediate. This intermediate is then reacted with a triethoxysilylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Common industrial methods include batch and continuous flow processes, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the urethane group.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyloxy group can yield propargyloxy oxides, while substitution reactions involving the triethoxysilyl group can produce a variety of substituted silanes .
Applications De Recherche Scientifique
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of o-(propargyloxy)-n-(triethoxysilylpropyl)urethane involves its interaction with various molecular targets. The propargyloxy group can engage in click chemistry reactions, forming stable triazole linkages. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These interactions contribute to the compound’s effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-(Propargyloxy)-n-(trimethoxysilylpropyl)urethane: Similar structure but with a trimethoxysilyl group instead of triethoxysilyl.
o-(Propargyloxy)-n-(triethoxysilylpropyl)carbamate: Similar structure but with a carbamate group instead of urethane.
Uniqueness
o-(Propargyloxy)-n-(triethoxysilylpropyl)urethane is unique due to its combination of propargyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both functionalization and cross-linking capabilities .
Propriétés
Formule moléculaire |
C13H25NO6Si |
|---|---|
Poids moléculaire |
319.43 g/mol |
Nom IUPAC |
prop-2-ynyl N-(3-triethoxysilylpropyl)carbamoperoxoate |
InChI |
InChI=1S/C13H25NO6Si/c1-5-11-16-20-13(15)14-10-9-12-21(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15) |
Clé InChI |
VGQDVUZNCPBVQY-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)OOCC#C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)
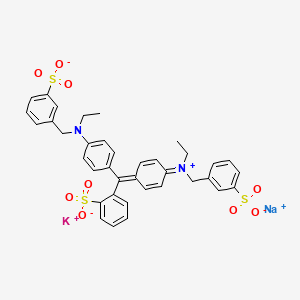
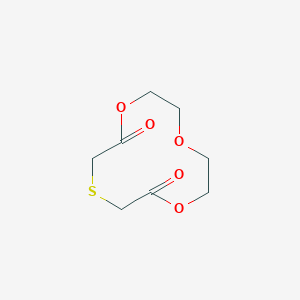
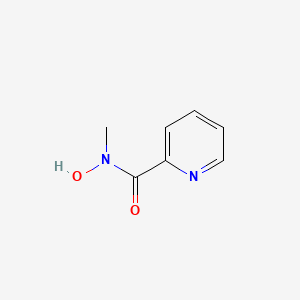

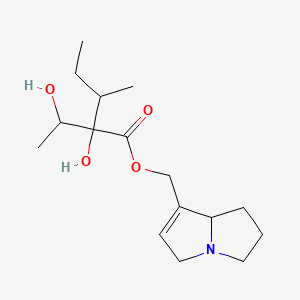
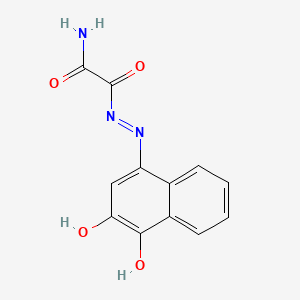
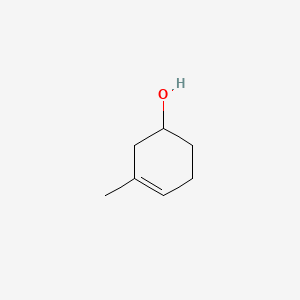
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)


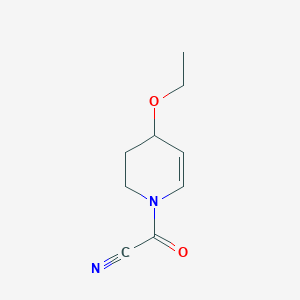
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B13804525.png)
